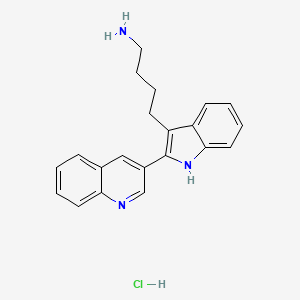
4-(2-Quinolin-3-YL-1H-indol-3-YL)-butylamine monohydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Potential
Research on quinoline-indole hybrids has indicated promising applications in cancer drug development. A study by Kamath, Sunil, and Ajees (2016) demonstrated the synthesis of quinoline-indole-oxadiazole hybrids, which were tested for their cytotoxic potential in breast adenocarcinoma cell lines. Specifically, one of these compounds displayed a low IC50 value and high selectivity, indicating its potential as a cancer treatment option (Kamath, Sunil, & Ajees, 2016).
Antituberculosis Activity
Omel’kov, Fedorov, and Stepanov (2019) synthesized new derivatives of quinoline with notable antituberculosis activity. One of their compounds is in the final stage of clinical trials and prepared for use in clinical practice, signifying its potential efficacy in treating tuberculosis (Omel’kov, Fedorov, & Stepanov, 2019).
Antimalarial Properties
Teguh et al. (2013) developed a novel class of antimalarial compounds based on an indol-3-yl linked to a 4-aminoquinoline moiety. These compounds showed promising activity against the malaria parasite, Plasmodium falciparum, and were particularly effective against chloroquine-resistant strains. This research highlights the potential of quinoline-indole compounds in developing new antimalarial treatments (Teguh et al., 2013).
Antimicrobial and Mosquito Larvicidal Activity
Rajanarendar et al. (2010) synthesized a series of quinoline derivatives that exhibited significant antibacterial and antifungal activities, as well as mosquito larvicidal activity against Culex quinquefasciatus larvae. This indicates a potential application of quinoline derivatives in addressing public health issues related to infectious diseases and vector control (Rajanarendar et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
4-(2-quinolin-3-yl-1H-indol-3-yl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3.ClH/c22-12-6-5-9-18-17-8-2-4-11-20(17)24-21(18)16-13-15-7-1-3-10-19(15)23-14-16;/h1-4,7-8,10-11,13-14,24H,5-6,9,12,22H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGTXJWWFYCJNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=C(C4=CC=CC=C4N3)CCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Quinolin-3-YL-1H-indol-3-YL)-butylamine monohydrochloride | |
CAS RN |
1186194-41-1 | |
| Record name | 1H-Indole-3-butanamine, 2-(3-quinolinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186194-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



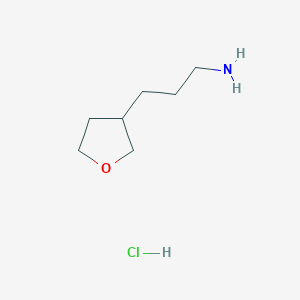
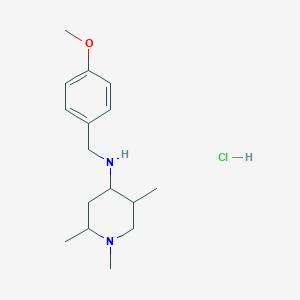
![2-Methyl-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1391301.png)
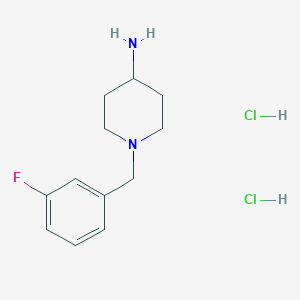
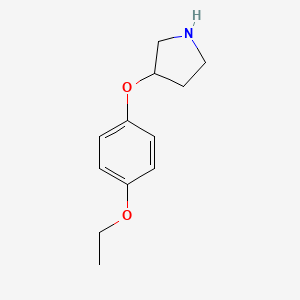
![N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride](/img/structure/B1391306.png)
![3-Chloro-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1391310.png)
![2-[4-(Sec-butyl)phenoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1391311.png)
![4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B1391312.png)
![3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine](/img/structure/B1391314.png)
![N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1391315.png)
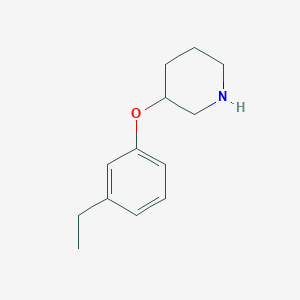
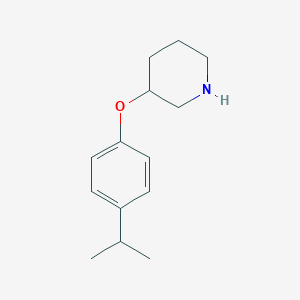
![4-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1391320.png)